molecular formula C30H20F5NO4 B13387231 Perfluorophenyl N-Fmoc-D-phenylalaninate

Perfluorophenyl N-Fmoc-D-phenylalaninate

Cat. No.: B13387231
M. Wt: 553.5 g/mol
InChI Key: WKHPSOMXNCTXPK-UHFFFAOYSA-N
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Description

Evolution of Activated Esters in Modern Peptide Chemistry

Activated esters are a class of reactive carboxylic acid derivatives that facilitate the formation of amide bonds under mild conditions. Their development has been instrumental in advancing the field of peptide synthesis.

The concept of activating the carboxyl group of an amino acid to facilitate peptide bond formation dates back to the early days of peptide chemistry. Early methods often involved harsh conditions and led to significant side reactions, including racemization. The introduction of active esters in the 1950s marked a significant leap forward. These pre-activated amino acid derivatives offered a more controlled and milder approach to amide bond formation. rsc.orgorgsyn.org The reactivity of the ester is modulated by the electron-withdrawing nature of the alcohol moiety, which makes the carbonyl carbon more susceptible to nucleophilic attack by the amino group of the incoming amino acid. Over the years, a variety of activated esters have been developed, each with its own characteristic reactivity and stability, allowing chemists to fine-tune the coupling process. researchgate.netsci-hub.se

A primary challenge in peptide synthesis is the prevention of unwanted side reactions, which can lead to the formation of impurities that are often difficult to separate from the desired peptide. Activated esters play a crucial role in mitigating these side reactions. iris-biotech.denih.gov By offering a balance between reactivity and stability, they allow for efficient coupling while minimizing the risk of racemization, a process where the stereochemistry of the amino acid is inverted. rsc.org Perfluorophenyl esters, in particular, are highly reactive and are less susceptible to spontaneous hydrolysis compared to other active esters. wikipedia.orghighfine.com This high reactivity translates to faster coupling times, which in turn reduces the opportunity for side reactions to occur. nbinno.com The use of pre-formed, stable, and crystalline active esters also avoids the in-situ activation steps that can sometimes lead to the formation of byproducts. psu.edu

The Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group Strategy

The choice of the N-alpha protecting group is a critical aspect of peptide synthesis strategy. The Fluorenylmethyloxycarbonyl (Fmoc) group has become one of the most widely used protecting groups in solid-phase peptide synthesis (SPPS).

Fmoc-based SPPS relies on the use of the base-labile Fmoc group to protect the alpha-amino group of the amino acid. americanpeptidesociety.orgresearchgate.net The synthesis is carried out on a solid support (resin), and the peptide chain is elongated in a stepwise manner. Each cycle of amino acid addition involves two key steps: the removal of the Fmoc group (deprotection) with a mild base, typically piperidine (B6355638), followed by the coupling of the next Fmoc-protected amino acid, which is activated at its carboxyl group. acsgcipr.org The side chains of the amino acids are protected with acid-labile groups. This "orthogonal" protection scheme, where the N-alpha and side-chain protecting groups are removed under different conditions, is a key feature of the Fmoc strategy. iris-biotech.de

The primary alternative to the Fmoc strategy is the Boc (tert-butyloxycarbonyl) strategy. The key differences between these two approaches lie in the lability of the N-alpha protecting group and the corresponding side-chain protection strategy.

FeatureFmoc StrategyBoc Strategy
N-alpha Protecting Group Fluorenylmethyloxycarbonyl (Fmoc)tert-Butyloxycarbonyl (Boc)
Deprotection Condition Mild base (e.g., 20% piperidine in DMF)Strong acid (e.g., trifluoroacetic acid - TFA)
Side-Chain Protecting Groups Acid-labile (cleaved by strong acid like TFA)Generally cleaved by very strong acids (e.g., HF)
Final Cleavage from Resin Strong acid (e.g., TFA)Very strong acid (e.g., HF)
Advantages Milder deprotection conditions, less aggressive final cleavage, compatibility with a wider range of functionalities. americanpeptidesociety.orgiris-biotech.deWell-established, can be advantageous for sequences prone to racemization under basic conditions. americanpeptidesociety.org
Disadvantages Potential for side reactions like diketopiperazine formation and aspartimide formation under basic conditions. iris-biotech.depeptide.comRequires harsher acidic conditions for deprotection, which can lead to peptide degradation. Use of hazardous HF for final cleavage. researchgate.net

The Fmoc strategy has largely superseded the Boc strategy in modern peptide synthesis due to its milder reaction conditions and broader compatibility. americanpeptidesociety.orgiris-biotech.de

Academic Significance of Fluorinated Amino Acid Derivatives in Peptidic Constructs

The incorporation of fluorinated amino acids into peptides has emerged as a powerful tool in medicinal chemistry and chemical biology. The unique properties of fluorine can impart significant advantages to peptidic molecules.

The introduction of fluorine atoms into amino acid side chains can profoundly influence the physicochemical and biological properties of peptides. rsc.org Fluorine is highly electronegative and has a small van der Waals radius, similar to that of a hydrogen atom. nih.gov These properties can lead to:

Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of enzymatic degradation, leading to a longer in vivo half-life of the peptide. nbinno.comrsc.org

Modulation of Conformation: The steric and electronic effects of fluorine can influence the local conformation of the peptide backbone and side chains, potentially leading to more stable secondary structures. nih.govcanterbury.ac.nz

Increased Binding Affinity: The introduction of fluorine can alter the electronic properties of the amino acid side chain, leading to enhanced interactions with biological targets. nih.govchemimpex.com

Improved Pharmacokinetic Properties: Fluorination can increase the lipophilicity of a peptide, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net

19F NMR Probes: The presence of fluorine provides a unique spectroscopic handle for studying peptide and protein structure and dynamics using 19F NMR spectroscopy. nih.govnih.gov

The strategic incorporation of fluorinated amino acids, such as D-phenylalanine derivatives, allows for the fine-tuning of peptide properties for therapeutic and research applications. nbinno.com

Influence of Fluorine Atom Incorporation on Amino Acid Reactivity and Derivative Characteristics

The strategic incorporation of fluorine atoms into amino acid structures profoundly alters their chemical and physical properties, offering significant advantages in peptide design and synthesis. rsc.orgbeilstein-journals.org Fluorine's high electronegativity, the strongest of all elements, creates a strong carbon-fluorine (C-F) bond and induces significant electronic effects on the rest of the molecule. beilstein-journals.org These modifications can enhance the metabolic stability of the resulting peptide, as the C-F bond is more resistant to enzymatic cleavage than a carbon-hydrogen (C-H) bond. researchgate.net

Furthermore, the introduction of fluorine can significantly impact the hydrophobicity and lipophilicity of an amino acid. chemimpex.com This is a critical factor in the design of peptide-based therapeutics, as it can influence their absorption, distribution, metabolism, and excretion (ADME) properties. The increased lipophilicity can improve a peptide's ability to cross cell membranes, a crucial step for reaching intracellular targets. researchgate.net

From a conformational standpoint, the steric and electronic effects of fluorine can influence the secondary structure of peptides. researchgate.net The introduction of fluorinated amino acids can promote or stabilize specific conformations, such as β-turns or helical structures, which can be essential for the peptide's biological activity. peptide.com This level of conformational control is a powerful tool for designing peptides with high specificity and affinity for their biological targets. researchgate.net

The table below summarizes the key influences of fluorine incorporation on amino acid characteristics:

PropertyInfluence of Fluorine Incorporation
Metabolic Stability Increased resistance to enzymatic degradation. researchgate.net
Hydrophobicity/Lipophilicity Generally increased, potentially improving membrane permeability. researchgate.netchemimpex.com
Acidity/Basicity of Side Chains Can be altered due to fluorine's strong electron-withdrawing nature.
Conformational Preference Can induce specific secondary structures (e.g., β-turns, helices). researchgate.netpeptide.com
Binding Affinity Can enhance interactions with biological targets through unique electronic properties. chemimpex.com

Methodologies for the Incorporation of Unnatural Amino Acids into Peptide Sequences

The integration of unnatural amino acids, including fluorinated variants like D-phenylalanine, into peptide chains is a cornerstone of modern peptide chemistry. nih.gov Several methodologies have been developed to achieve this, with solid-phase peptide synthesis (SPPS) being the most prevalent. psu.edu

In SPPS, the peptide is assembled sequentially while one end is attached to a solid support. This approach simplifies the purification process at each step. The incorporation of an unnatural amino acid, such as N-Fmoc-D-phenylalanine, involves the use of a protecting group, in this case, the fluorenylmethyloxycarbonyl (Fmoc) group, on the amino terminus. This protecting group prevents unwanted side reactions during the coupling of the next amino acid in the sequence. chemimpex.com

The carboxyl group of the incoming amino acid must be activated to facilitate the formation of the peptide bond. This is where reagents like Perfluorophenyl N-Fmoc-D-phenylalaninate come into play. The perfluorophenyl ester is a highly reactive "active ester." highfine.com The strong electron-withdrawing nature of the pentafluorophenyl group makes the ester carbonyl carbon highly electrophilic and thus susceptible to nucleophilic attack by the free amino group of the growing peptide chain. rsc.org

The use of pre-formed active esters like this compound offers several advantages in SPPS:

Reduced Side Reactions: By using a pre-activated amino acid, the growing peptide chain is not exposed to the activating reagent itself, which can sometimes lead to undesirable modifications. nih.gov

Stability and Ease of Handling: These activated esters are often crystalline, stable compounds that are easier to handle and purify compared to in-situ activation methods. psu.edu

Beyond chemical synthesis, biosynthetic methods are also being explored for the incorporation of unnatural amino acids. These techniques involve the engineering of the cellular translational machinery, such as aminoacyl-tRNA synthetases and tRNAs, to recognize and incorporate unnatural amino acids in response to specific codons. researchgate.net While powerful, these methods are often more complex and less readily applicable to the routine synthesis of custom peptides compared to chemical methods like SPPS.

The following table outlines the primary methods for incorporating unnatural amino acids:

MethodologyDescriptionKey Advantages
Solid-Phase Peptide Synthesis (SPPS) Stepwise addition of amino acids to a growing chain attached to a solid support. psu.eduHigh efficiency, simplified purification, and suitability for automation.
Solution-Phase Synthesis Peptide is synthesized in solution without a solid support.Scalable for large-scale production.
Biosynthetic Incorporation Use of engineered cellular machinery to incorporate unnatural amino acids during protein synthesis. researchgate.netSite-specific incorporation into large proteins.
Native Chemical Ligation Chemoselective ligation of unprotected peptide segments in solution.Synthesis of large proteins by joining smaller, synthetically accessible peptides.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20F5NO4/c31-23-24(32)26(34)28(27(35)25(23)33)40-29(37)22(14-16-8-2-1-3-9-16)36-30(38)39-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,36,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHPSOMXNCTXPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20F5NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Derivatization of Perfluorophenyl N Fmoc D Phenylalaninate

Synthetic Methodologies for N-Fmoc-D-phenylalanine Activated Esters

The preparation of N-Fmoc-D-phenylalanine activated esters, specifically the pentafluorophenyl (Pfp) ester, can be achieved through several established methodologies. These strategies are broadly categorized into two main approaches: the pre-formation of the activated ester from the corresponding Fmoc-D-phenylalanine and a pentafluorophenyl-donating reagent, and the direct activation of the carboxylic acid using pentafluorophenol (B44920) in the presence of a coupling agent.

Protocols for Pre-formation of Pentafluorophenyl Esters of Fmoc-Amino Acids

The pre-formation of Pfp esters is a widely used strategy that allows for the isolation and purification of the activated monomer before its use in peptide coupling. This ensures high purity and predictable reactivity during synthesis.

One common and high-yielding procedure involves the use of pentafluorophenyl trifluoroacetate (B77799) (PFPTFA) . luxembourg-bio.com In this method, the Fmoc-protected amino acid, such as Fmoc-D-phenylalanine, is reacted with PFPTFA in the presence of a base, typically pyridine, in a suitable organic solvent like dimethylformamide (DMF). The reaction proceeds smoothly to yield the desired Fmoc-D-phenylalanine-OPfp ester.

Another prevalent method relies on the use of dicyclohexylcarbodiimide (DCC) or other carbodiimides as coupling agents. In this protocol, Fmoc-D-phenylalanine is dissolved in a solvent such as dichloromethane (B109758) (DCM) or ethyl acetate, followed by the addition of pentafluorophenol. DCC is then added to facilitate the dehydration reaction, leading to the formation of the Pfp ester. A significant drawback of this method is the formation of dicyclohexylurea (DCU) as a byproduct, which can be difficult to remove completely. psu.edu

The table below summarizes typical reaction conditions for these pre-formation protocols.

ReagentCoupling AgentBaseSolventTypical YieldRef.
PentafluorophenolDicyclohexylcarbodiimide (DCC)-Dichloromethane (DCM) or Ethyl AcetateGood psu.edu
Pentafluorophenyl Trifluoroacetate (PFPTFA)-PyridineDimethylformamide (DMF)High luxembourg-bio.com

Direct Carboxyl Group Activation Strategies Utilizing Pentafluorophenol

Direct activation strategies involve generating the active ester in situ or in a one-pot procedure from the N-protected amino acid and pentafluorophenol. These methods are often employed directly in coupling steps during peptide synthesis.

A significant advancement in this area is the development of an electrochemical method for coupling carboxylic acids with pentafluorophenol. rsc.org This technique avoids the need for exogenous dehydrating agents. By modulating the oxidation state of pentafluorophenol, it can be activated to react directly with the carboxylate of the Fmoc-amino acid. rsc.org This process involves an undivided electrochemical cell and can proceed efficiently, offering a greener alternative to traditional coupling reagents. rsc.org

Another approach involves the use of pentafluorophenyl carbonates , such as 9-fluorenylmethyl pentafluorophenyl carbonate (Fmoc-OPfp). researchgate.net These reagents can achieve the simultaneous protection of the amino group and activation of the carboxyl group in a one-pot process. The reaction involves the N-protected amino acid reacting with the carbonate to form an active anhydride (B1165640) intermediate, which then reacts with the liberated pentafluorophenolate anion to yield the N-protected active ester. researchgate.net

Microwave irradiation has also been employed to accelerate the synthesis of peptide acids using pre-formed Fmoc-amino acid pentafluorophenyl esters. niscpr.res.in This high-speed method significantly reduces reaction times for the coupling step, often to under a minute, without the need for additional coupling additives like 1-hydroxybenzotriazole (B26582) (HOBt). niscpr.res.in

Stereochemical Control in D-Phenylalanine Derivative Synthesis

Maintaining the stereochemical integrity of the chiral center (α-carbon) is paramount during the synthesis and activation of amino acid derivatives. Racemization, or the conversion of a pure enantiomer into a mixture of both enantiomers, is a critical side reaction that can compromise the biological activity of the final peptide.

Management of Enantiomeric Purity and Diastereoselectivity in Synthetic Pathways

The activation of an N-protected amino acid is a key step where racemization can occur. peptide.com The mechanism often involves the formation of a 5(4H)-oxazolone (azlactone) intermediate. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemical information. The extent of racemization is influenced by several factors, including the nature of the protecting group, the coupling reagents, the base used, and the reaction temperature. nih.govluxembourg-bio.com

For Fmoc-protected amino acids, the carbamate (B1207046) moiety is known to be susceptible to racemization upon activation. nih.gov Phenylalanine itself has been shown to be prone to epimerization under certain conditions. synthical.comlookchem.com Therefore, careful selection of reaction conditions is crucial.

Strategies to manage enantiomeric purity include:

Use of Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or its derivatives (e.g., 6-Cl-HOBt) is a common strategy to suppress racemization. These additives react with the activated intermediate to form an active ester that is less prone to oxazolone (B7731731) formation and subsequent racemization. luxembourg-bio.compeptide.com

Choice of Coupling Reagent: Certain coupling reagents are known to cause higher degrees of racemization than others. nih.gov For instance, using carbodiimides alone can lead to significant racemization, which is mitigated by the inclusion of HOBt. Reagents like DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) and COMU ( (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) have been shown to be effective in suppressing epimerization for sensitive amino acids like phenylglycine. luxembourg-bio.com

Base Selection: The choice and amount of base used during coupling are critical. luxembourg-bio.com Sterically hindered, non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA) are often preferred. In some cases, using weaker bases or carefully controlling the stoichiometry can minimize racemization. luxembourg-bio.com

High Starting Material Purity: Ensuring the high enantiomeric purity of the initial Fmoc-D-phenylalanine is fundamental. sigmaaldrich.comchemimpex.com Modern analytical techniques like chiral HPLC are used to confirm the enantiomeric excess (e.e.) of the starting materials is ≥ 99.8%. sigmaaldrich.com

The table below highlights factors influencing racemization and common suppression strategies.

Influencing FactorCondition Promoting RacemizationSuppression StrategyRef.
Activation Method Formation of oxazolone intermediateAddition of HOBt or its derivatives peptide.com
Coupling Reagent Use of carbodiimides aloneUse of phosphonium (B103445) or uronium salts (e.g., COMU, DEPBT) with additives luxembourg-bio.com
Base Strong, unhindered basesUse of sterically hindered bases (e.g., DIPEA, TMP) luxembourg-bio.com
Temperature Elevated temperaturesPerforming couplings at lower temperatures nih.gov

Specific Derivatization Techniques for D-Amino Acids in Peptide Synthesis Contexts

The incorporation of D-amino acids into peptides is a key strategy for creating analogues with enhanced therapeutic properties, such as increased resistance to proteolysis. Solid-phase peptide synthesis (SPPS) is the standard method for this purpose. pacific.edu

The derivatization of D-phenylalanine as its N-Fmoc protected pentafluorophenyl ester (Fmoc-D-Phe-OPfp) makes it an ideal building block for Fmoc-based SPPS. psu.edu In a typical SPPS cycle, the N-terminal Fmoc group of the growing peptide chain attached to the solid support is removed using a base, commonly a solution of piperidine (B6355638) in DMF. pacific.edunih.gov The pre-activated Fmoc-D-Phe-OPfp is then added, along with a suitable base, to couple with the newly liberated N-terminal amine. pacific.edu

The use of a pre-formed, stable active ester like the Pfp ester avoids the need for in situ activation on the solid phase, which can prevent contact between the sensitive resin-bound peptide and potentially harsh activating reagents. psu.edu This approach simplifies automation and can lead to cleaner coupling reactions. psu.edu When using Fmoc-amino acid pentafluorophenyl esters in SPPS, the addition of HOBt can act as a catalyst to increase the rate of acylation, especially for difficult coupling steps. psu.edu

Advancements in Synthetic Strategies and Reaction Optimization

Continuous efforts are being made to improve the efficiency, speed, and environmental footprint of synthesizing activated amino acid esters and their use in peptide synthesis.

One notable advancement is the use of microwave-assisted synthesis . Applying microwave irradiation to the coupling of Fmoc-amino acid pentafluorophenyl esters has been shown to dramatically reduce reaction times from hours to seconds. niscpr.res.in A study demonstrated that peptide acid synthesis using this method was completed in 30-45 seconds in good yield and, importantly, was free from racemization. niscpr.res.in This high-speed protocol eliminates the need for coupling additives that are typically required at ambient temperatures. niscpr.res.in

The development of novel activation methods that circumvent traditional coupling reagents represents another significant area of progress. The direct electrochemical synthesis of Pfp esters from carboxylic acids and pentafluorophenol is a prime example. rsc.org This method is advantageous as it avoids the use of reactive, often toxic, dehydrating agents and generates the activated species in situ through an oxyl-radical-promoted nucleophilic aromatic substitution. rsc.org This approach offers a more sustainable and potentially safer route to these valuable reagents.

Optimization of reaction conditions for existing methods is also an ongoing area of research. This includes fine-tuning solvent systems, base selection, and temperature control to maximize yield and minimize side reactions like racemization. researchgate.net For example, systematic studies on the effect of different coupling reagents and bases on the degree of racemization have led to optimized protocols for stereochemically sensitive amino acids. luxembourg-bio.com The use of Design of Experiments (DOE) has been applied to screen and optimize process parameters to suppress racemization during the coupling of sensitive residues like histidine, an approach that can be extrapolated to other amino acids. acs.org

Application of Microwave Irradiation in Solution-Phase Synthesis Protocols

Microwave irradiation has emerged as a powerful tool to accelerate chemical reactions, and its application in peptide synthesis is well-documented. sigmaaldrich.cnnih.govnih.gov The use of microwave energy in the solution-phase synthesis of peptides employing Fmoc-amino acid pentafluorophenyl esters, such as Perfluorophenyl N-Fmoc-D-phenylalaninate, offers a high-speed route to protected peptide acids. niscpr.res.inresearchgate.net

Research has demonstrated that peptide coupling reactions using these activated esters are exceptionally fast under microwave irradiation, often completing in just 30 to 45 seconds. niscpr.res.inresearchgate.net This method avoids the need for additional coupling additives. niscpr.res.in The process typically involves dissolving the C-protected amino acid ester salt and a base, such as N-methylmorpholine (NMM), in a solvent like dimethylformamide (DMF). The Fmoc-amino acid pentafluorophenyl ester is then added, and the mixture is exposed to microwave irradiation. niscpr.res.in A simple work-up yields the N-protected peptide acids in good yields. niscpr.res.inresearchgate.net

This high-speed protocol has been successfully utilized for challenging sequences, including the coupling of highly hindered α,α-dialkyl amino acids, which can be accomplished within one minute with favorable yields. niscpr.res.in Furthermore, studies involving the synthesis of diastereomeric dipeptides have confirmed that the microwave-assisted coupling process is free from racemization. niscpr.res.inresearchgate.net The efficiency of microwave-assisted synthesis not only drastically reduces reaction times but also often leads to high purity and yield of the final peptide products. nih.gov

Table 1: Microwave-Assisted Synthesis of Protected Peptide Esters Using Fmoc-Amino Acid Pentafluorophenyl Esters niscpr.res.in The following is an interactive table based on research data. You can sort and filter the entries.

Entry N-Protected Amino Acid Ester C-Protected Amino Acid Ester Salt Product Time (sec) Yield (%)
1 Fmoc-Phg-OPfp H-Phe-OMe·HCl Fmoc-Phg-Phe-OMe 45 92
2 Fmoc-D-Phg-OPfp H-Phe-OMe·HCl Fmoc-D-Phg-Phe-OMe 45 90
3 Fmoc-Val-OPfp H-Val-OMe·HCl Fmoc-Val-Val-OMe 45 94
4 Fmoc-Aib-OPfp H-Aib-OMe·HCl Fmoc-Aib-Aib-OMe 60 90
5 Boc-Phe-OPfp H-Ala-OBzl·HCl Boc-Phe-Ala-OBzl 40 95

Development of One-Pot Protection and Activation Methods for Amino Acids

The simultaneous protection of the amino group and activation of the carboxylic acid group are critical steps in peptide synthesis. nih.govsci-hub.se Developing one-pot procedures to achieve this is highly desirable as it improves efficiency and simplicity. nih.govsci-hub.se

One effective one-pot method for preparing Fmoc-amino acid pentafluorophenyl esters involves the use of an intermediate acid chloride. sci-hub.se In this procedure, the Fmoc-amino acid is reacted with thionyl chloride in a solvent like methylene (B1212753) chloride. After the formation of the acid chloride is complete, the solvent and excess thionyl chloride are evaporated. The isolated intermediate is then reacted with pentafluorophenol in the presence of a base, such as pyridine, to yield the desired pentafluorophenyl ester. sci-hub.se This method is noted for being easy, fast, and efficient, providing the activated esters in high yield and purity without the use of N,N'-dicyclohexylcarbodiimide (DCC), which is a potent allergen. sci-hub.se

Another approach utilizes pentafluorophenyl carbonates for the simultaneous protection and activation of amino acids. nih.govsci-hub.se In this strategy, an amino acid is treated with a reagent like 9-fluorenylmethyl pentafluorophenyl carbonate (Fmoc-OPfp). sci-hub.se The reaction proceeds with the carbonate first protecting the amino group to form a carbamate derivative, followed by a reaction with another equivalent of the carbonate to activate the carboxylic acid group as a pentafluorophenyl ester. sci-hub.se The efficiency of these one-pot reactions is influenced by the nature of both the pentafluorophenyl carbonate and the amino acid. nih.govsci-hub.se Studies show that electron-deficient and sterically less hindered carbonates react more quickly, while amino acids with longer aliphatic side chains tend to produce better yields compared to more polar amino acids. nih.gov

Table 2: Yields of Fmoc-Amino Acid Pentafluorophenyl Esters via One-Pot Acid Chloride Procedure sci-hub.se The following is an interactive table based on research data. You can sort and filter the entries.

Fmoc-Amino Acid Yield (%) Melting Point (°C)
Fmoc-Ala-OH 95 149-150
Fmoc-Val-OH 94 143-144
Fmoc-Leu-OH 95 96-98
Fmoc-Ile-OH 96 123-124
Fmoc-Phe-OH 96 152-153

Mechanistic Insights into Perfluorophenyl Ester Reactivity in Peptide Bond Formation

Kinetic Studies and Reaction Order Analysis in Coupling Reactions

Kinetic analysis of coupling reactions involving perfluorophenyl esters provides valuable insights into their reaction rates and mechanisms. These studies often involve comparing their reactivity to other activated esters to establish a relative scale of efficiency.

Pentafluorophenyl (Pfp) esters are recognized as highly reactive intermediates in peptide synthesis. umich.edu Kinetic studies have demonstrated their superiority over many other types of active esters. For instance, a comparative study on the coupling speeds of different active esters revealed the following trend: OPfp >> OPcp > ONp, with relative rates of 111:3.4:1, respectively. highfine.com This highlights the significantly enhanced reactivity of the pentafluorophenyl ester.

Another study measured the kinetics of reactions between various Boc-alanine fluorophenyl esters and amino acid derivatives. nih.gov The order of reactivity for these active esters with valine methyl ester was determined to be BocAlaOTfc > BocAlaOPfp > BocAlaOTfp > BocAlaTrf. nih.gov Although this study did not use an Fmoc-protected phenylalanine, it provides a relevant comparison of the reactivity of the pentafluorophenyl leaving group. The high reactivity of Pfp esters is attributed to the electron-withdrawing nature of the five fluorine atoms on the phenyl ring, which makes the pentafluorophenoxy group an excellent leaving group. nih.gov

Table 1: Comparative Reactivity of Active Esters

Active Ester Abbreviation Relative Coupling Rate
Pentafluorophenyl ester OPfp 111
Pentachlorophenyl ester OPcp 3.4

Data sourced from kinetic studies comparing coupling speeds. highfine.com

Interestingly, kinetic data from the reaction of Boc-alanine fluorophenyl esters with leucine (B10760876) amide or valine methyl ester did not fit a simple second-order reaction scheme. nih.gov The reaction rate was found to be proportional to the ester concentration to the power of 1.5 and the amine concentration to the power of 0.5, suggesting a complex, possibly chain-like, reaction mechanism. nih.gov

The generally accepted mechanism for amide bond formation using an active ester like Perfluorophenyl N-Fmoc-D-phenylalaninate involves the nucleophilic attack of the free amino group of one amino acid on the carbonyl carbon of the activated ester of another. embrapa.br

The key steps are as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the incoming amino acid (the N-terminal of the growing peptide chain) attacks the electrophilic carbonyl carbon of the Fmoc-D-phenylalanine pentafluorophenyl ester. umich.eduembrapa.br

Tetrahedral Intermediate Formation: This attack leads to the formation of a transient tetrahedral intermediate. umich.edu

Collapse of the Intermediate: The tetrahedral intermediate collapses, leading to the expulsion of the pentafluorophenolate anion, which is a very stable leaving group due to the high electronegativity of the fluorine atoms. nih.govhighfine.com

Proton Transfer: A proton is transferred from the newly formed amide nitrogen to a base in the reaction mixture, yielding the neutral peptide and the pentafluorophenol (B44920) byproduct.

This direct aminolysis pathway is favored by the high reactivity of the pentafluorophenyl ester, which allows for rapid coupling reactions. nih.gov The use of pre-formed, stable, and crystalline Fmoc-amino acid pentafluorophenyl esters avoids the need for in-situ activation, which can sometimes lead to side reactions. psu.edubachem.com

Role of Catalysis and Ancillary Reagents in Coupling Efficiency

The efficiency of peptide coupling reactions with perfluorophenyl esters can be significantly enhanced by the use of catalytic additives and appropriate solvent systems.

1-Hydroxybenzotriazole (B26582) (HOBt) is a widely used additive in peptide synthesis that can accelerate the coupling of active esters, including pentafluorophenyl esters. nih.govpsu.edu When HOBt is added to the reaction, it is believed to react with the pentafluorophenyl ester to form an intermediate HOBt-ester. This new active ester is even more reactive than the starting pentafluorophenyl ester, leading to a faster rate of aminolysis and higher coupling yields. creative-peptides.com

The catalytic effect of HOBt is particularly beneficial in preventing side reactions, such as the formation of piperidides when piperidine (B6355638) is used for Fmoc deprotection. peptide.com The use of HOBt in conjunction with Fmoc-amino acid pentafluorophenyl esters in dimethylformamide (DMF) has been shown to facilitate facile amide bond coupling, leading to high-purity peptides. nih.govpsu.edu

Table 2: Effect of HOBt on Coupling Reactions

Reaction Condition Outcome Reference
Without HOBt Slower reaction, potential for side reactions psu.edu

Other additives, such as copper(II) chloride in combination with HOBt, have also been explored to suppress racemization during segment coupling in solution phase. peptide.com

The choice of solvent plays a crucial role in solid-phase peptide synthesis (SPPS), as it affects the solvation of the resin and the growing peptide chain, which in turn influences reaction rates and yields. nih.gov For coupling reactions involving Fmoc-amino acid pentafluorophenyl esters, polar aprotic solvents are generally preferred. psu.edu

Dimethylformamide (DMF) is a commonly used solvent that effectively solvates the polyamide resin and the peptide chain, facilitating rapid acylation reactions. psu.edunih.gov The combination of Fmoc-amino acid pentafluorophenyl esters with DMF as the solvent and HOBt as a catalyst has been demonstrated to be highly effective for the synthesis of challenging peptide sequences. nih.govpsu.edu Other solvents like N-methylpyrrolidinone (NMP) and dimethyl sulfoxide (B87167) (DMSO) can also be used, but DMF often provides the most effective peptide-resin solvation, leading to higher coupling yields. nih.gov Inefficient solvation can lead to aggregation of the peptide-resin, resulting in incomplete coupling. peptide.com

Maintenance of Stereochemical Integrity During Peptide Coupling

A critical aspect of peptide synthesis is the preservation of the stereochemical integrity of the chiral amino acids. Racemization, the conversion of an L-amino acid to a D-amino acid or vice versa, can occur during the activation and coupling steps, leading to the formation of undesirable diastereomeric impurities. bachem.comnih.gov

The use of N-Fmoc protection can make certain amino acids susceptible to racemization, particularly during the activation of the carboxyl group. nih.gov Phenylglycine, for example, is known to be prone to racemization during Fmoc-based SPPS. nih.govluxembourg-bio.com While D-phenylalanine is the intended enantiomer in "this compound," preventing its conversion to the L-form is equally important for the synthesis of a stereochemically pure peptide.

The high reactivity of pentafluorophenyl esters is advantageous in minimizing racemization. highfine.combachem.com The rapid coupling rates reduce the lifetime of the activated amino acid intermediate, thereby decreasing the opportunity for the abstraction of the alpha-proton, which is the initial step in the most common racemization pathway. bachem.com

Furthermore, the addition of catalysts like HOBt not only accelerates the coupling reaction but also helps to suppress racemization. creative-peptides.compeptide.com The formation of the HOBt active ester intermediate is less prone to racemization than some other activated species. creative-peptides.com Therefore, the use of preformed this compound, especially in combination with HOBt in a suitable polar solvent like DMF, provides a robust method for peptide bond formation while maintaining a high degree of stereochemical integrity. psu.edubachem.com

Strategies for Minimization of Racemization During Acylation Steps

Racemization at the α-carbon of the activated amino acid is a significant challenge in peptide synthesis, as it can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired product. The primary mechanism of racemization for N-protected amino acids involves the formation of a planar oxazolone (B7731731) intermediate, which can be reprotonated from either side, leading to a loss of stereochemical integrity. The formation of this intermediate is promoted by the presence of base and the activation of the carboxyl group.

Several strategies can be employed to minimize racemize during the acylation step when using activated esters like this compound:

Choice of Coupling Additives: The addition of auxiliary nucleophiles, such as 1-hydroxybenzotriazole (HOBt) or its aza-derivatives (HOAt), can suppress racemization. peptide.com These additives react with the activated ester to form an intermediate active ester that is less prone to oxazolone formation but still sufficiently reactive for aminolysis. peptide.com The presence of HOBt has been shown to be beneficial in syntheses utilizing Fmoc-amino acid pentafluorophenyl esters.

Base Selection and Stoichiometry: The choice and amount of base used during the coupling reaction are critical. researchgate.net Sterically hindered, non-nucleophilic bases, such as collidine, are often preferred over more traditional bases like diisopropylethylamine (DIPEA) to minimize base-catalyzed racemization. nih.gov Careful control of the base stoichiometry is also essential to avoid an excessively basic environment that promotes epimerization.

Temperature Control: Lowering the reaction temperature can significantly reduce the rate of racemization. nih.gov While microwave energy can accelerate coupling reactions, it can also increase the risk of racemization, necessitating careful optimization of temperature settings. nih.gov For particularly sensitive amino acids, performing the coupling at reduced temperatures (e.g., 50°C instead of 80°C) has been shown to limit racemization. nih.gov

Solvent Effects: The polarity of the solvent can influence the rate of both the desired coupling reaction and the undesired racemization. While polar aprotic solvents like dimethylformamide (DMF) are commonly used, the specific solvent system can be optimized to favor peptide bond formation over oxazolone formation.

The following table summarizes the influence of various factors on the extent of racemization during peptide coupling, based on studies of related Fmoc-amino acid derivatives.

FactorCondition Favoring Low RacemizationRationale
Coupling Additive Presence of HOBt or HOAtForms a less racemization-prone active ester intermediate. peptide.com
Base Sterically hindered bases (e.g., collidine)Reduces base-catalyzed formation of the oxazolone intermediate. nih.gov
Temperature Lower reaction temperaturesDecreases the rate of the racemization side reaction. nih.gov
Pre-activation Time Minimized pre-activationReduces the time the activated amino acid is susceptible to racemization before coupling.

Assessment of Diastereoselectivity in Sequential Peptide Elongation

The diastereoselectivity of the peptide bond formation step is a critical measure of the stereochemical purity of the final peptide. When coupling an activated chiral amino acid, such as this compound, to a growing peptide chain, the ideal outcome is the exclusive formation of a single diastereomer. Any racemization of the activated D-phenylalanine derivative will lead to the formation of an L-phenylalanine-containing peptide, resulting in a diastereomeric mixture.

The assessment of diastereoselectivity is typically performed using analytical techniques capable of separating and quantifying the different stereoisomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective method for this purpose. Alternatively, the peptide can be hydrolyzed, and the resulting amino acids can be derivatized with a chiral reagent, followed by analysis using gas chromatography (GC) or HPLC.

The table below illustrates a hypothetical analysis of diastereomeric purity following a coupling reaction with an activated D-amino acid. The percentages would be determined experimentally, for example, by chiral HPLC analysis of the crude peptide product.

DiastereomerExpected Retention Time (min)Observed Peak Area (%)Diastereomeric Purity (%)
Desired D-isomer Peptide15.298.597.0
Undesired L-isomer Peptide16.81.5

In this hypothetical example, the diastereomeric purity is calculated as [(Peak Area of Desired Isomer - Peak Area of Undesired Isomer) / (Total Peak Area)] x 100. Achieving high diastereoselectivity is paramount for the synthesis of peptides with well-defined three-dimensional structures and biological activities. The strategies outlined in the previous section for minimizing racemization are directly applicable to maximizing the diastereoselectivity of peptide elongation steps involving this compound.

Academic Applications of Perfluorophenyl N Fmoc D Phenylalaninate in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) Utilizing Activated Esters

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide science, and the use of activated esters like Perfluorophenyl N-Fmoc-D-phenylalaninate has marked a significant advancement in this technique. psu.edugoogle.com Traditionally, SPPS involved activating amino acids in situ, but the introduction of stable, pre-formed activated esters offers a more streamlined and efficient alternative. psu.edu Fmoc-amino acid pentafluorophenyl esters, in particular, are noted for combining the high reactivity and low incidence of side reactions, characteristic of symmetrical anhydrides, with the desirable physical properties of activated esters, such as crystallinity, stability, and ease of handling. psu.edu This approach is compatible with polar reaction media and polyamide resin supports, which are widely used in Fmoc-based SPPS. psu.edursc.org

The activation of the carboxyl group by the pentafluorophenyl moiety makes it highly susceptible to nucleophilic attack by the free amino group of the growing peptide chain attached to the solid support, driving the coupling reaction forward efficiently. The general reaction progress for coupling Fmoc-amino acid pentafluorophenyl esters can be monitored using sensitive colorimetric tests, such as the ninhydrin (B49086) test, to confirm the completion of the acylation step. psu.edu

Table 1: Comparison of Activation Strategies in Fmoc-SPPS
Activation MethodKey AdvantagesKey LimitationsRelevance of Pentafluorophenyl Esters
In Situ (e.g., DIC/HOBt)Flexible; uses common reagents.Potential for side reactions; requires pre-activation step.N/A
Symmetrical AnhydridesHigh reaction rates; low side reactions. psu.eduUnstable; must be prepared fresh. psu.eduN/A
Activated Esters (PFP)Crystalline and stable; high reactivity; easy to handle. psu.eduReaction rates can be slower without catalysts. psu.eduCombines the stability of esters with the reactivity of anhydrides. psu.edu

A significant advantage of using pre-formed, stable activated esters like this compound is their seamless integration into automated SPPS platforms. psu.edu Automation is a key feature of Fmoc-based SPPS, simplifying the repetitive cycles of deprotection, washing, and coupling. nih.govresearchgate.net The use of pentafluorophenyl esters avoids the need for a manual or robotic pre-activation step within the synthesizer at each cycle, which substantially simplifies the mechanization and programming of the synthesis protocol. psu.edu

The synthesis of peptides containing sterically hindered amino acids or those prone to aggregation (so-called "difficult sequences") represents a major challenge in SPPS. nih.govscilit.com this compound and other PFP esters have proven to be particularly effective in these demanding applications. psu.edursc.org The high reactivity of the pentafluorophenyl ester facilitates the acylation of N-terminal amines, even when access is sterically restricted. psu.edu

In a notable test case, Fmoc-amino acid pentafluorophenyl esters were successfully used to assemble the acyl carrier protein 65-74 sequence, a well-known difficult sequence, where previous attempts with other activated esters had failed. psu.edu The reactivity can be further enhanced by the addition of a catalyst, such as 1-hydroxybenzotriazole (B26582) (HOBt), which accelerates the coupling reaction without promoting significant side reactions. psu.edu This catalytic enhancement is crucial for driving sluggish reactions, like the coupling of a sterically hindered isoleucine residue, to completion. psu.edu

Table 2: Reactivity of Fmoc-Amino Acid PFP Esters in a Difficult Sequence
Coupling StepConditionObserved ReactivityReference
Fmoc-asparagine-PFP5-fold excess in DMFComplete reaction within 25 minutes. psu.edu
Fmoc-isoleucine-PFPWithout catalystSluggish reaction, incomplete after 49 minutes. psu.edu
Fmoc-isoleucine-PFPWith 1-hydroxybenzotriazoleReaction driven to completion. psu.edu
O-t-butyl-Fmoc-tyrosine-PFPWithout catalystComplete reaction within 25 minutes. psu.edu

Combinatorial chemistry is a powerful tool for drug discovery and materials science, and peptide libraries are a prominent example. nih.gov The efficient and reliable synthesis of hundreds to thousands of individual peptides requires a robust and high-fidelity chemical strategy. Fmoc-SPPS is well-suited for creating peptide libraries due to its mild deprotection conditions. nih.gov

The use of highly reactive and reliable reagents like this compound is advantageous in this context. sigmaaldrich.com For the successful construction of a combinatorial library, each coupling reaction across all parallel syntheses must proceed to completion to avoid the accumulation of deletion sequences, which would compromise the quality and integrity of the library. The high reactivity and stability of pentafluorophenyl esters help ensure this high fidelity, leading to a more accurate representation of the intended peptide sequences within the library. psu.edu

Solution-Phase Peptide Synthesis Methodologies

While SPPS is dominant, solution-phase peptide synthesis (also known as liquid-phase synthesis) remains a valuable methodology, particularly for large-scale production. In this approach, all reactants are dissolved in a suitable solvent, and the product of each step is isolated and purified before proceeding to the next. The properties of this compound that make it effective in SPPS—namely its high reactivity and stability—are also beneficial in solution-phase synthesis.

Both SPPS and solution-phase synthesis have distinct advantages and limitations, and the choice of method often depends on the target peptide and the desired scale of production. nih.gov

Advantages of SPPS: The primary advantage of SPPS is the simplification of purification; excess reagents and by-products are simply washed away from the resin-bound peptide by filtration. luxembourg-bio.com This feature makes SPPS exceptionally easy to automate. nih.gov

Limitations of SPPS: Potential drawbacks include peptide aggregation on the solid support, which can hinder reagent access and lead to incomplete reactions, especially in difficult sequences. scilit.com Furthermore, scaling up SPPS beyond the kilogram level can be challenging and expensive due to the cost of the resin and the large volumes of solvents required.

Advantages of Solution-Phase Synthesis: This method is highly scalable and often more cost-effective for producing large quantities of a specific peptide. nih.gov It also allows for the purification and characterization of intermediate peptides at each step, ensuring the quality of the final product. Issues of on-resin aggregation are avoided.

Limitations of Solution-Phase Synthesis: The major drawback is the need for a potentially complex purification step (e.g., crystallization or chromatography) after each coupling and deprotection, which can be time-consuming and may lead to material loss. luxembourg-bio.com

The use of this compound in solution-phase synthesis can help mitigate some of its limitations. The high reactivity of the activated ester can drive reactions to completion, resulting in a cleaner crude product and simplifying the subsequent purification process. researchgate.net

Strategies for Peptide Bioconjugation and Directed Modification

The chemical modification of peptides to create bioconjugates—molecules that link a peptide to another chemical moiety like a drug, a fluorescent probe, or a polymer—is a cornerstone of modern chemical biology and drug development. A key strategy in this field involves the use of activated amino acid derivatives that can readily react with specific functional groups on a target molecule. This compound, a pentafluorophenyl (PFP) active ester of Fmoc-protected D-phenylalanine, exemplifies this class of reagents. PFP esters are highly valued in bioconjugation due to their high reactivity toward primary amines and their relative stability against hydrolysis compared to other active esters. nih.govwikipedia.org This reactivity allows for the efficient formation of stable amide bonds under mild conditions suitable for sensitive biological molecules. nih.gov

Approaches for Site-Specific Labeling and Peptide Functionalization

Site-specific labeling involves attaching a chemical modification to a precise location within a peptide or protein. This precision is crucial for preserving the biomolecule's structure and function and for creating homogeneous conjugates with predictable properties. The use of reagents like this compound, which contains a highly reactive PFP ester, is a primary method for targeting primary amines found at the N-terminus of a peptide or on the side chain of lysine (B10760008) residues. rsc.orgresearchgate.net

The PFP ester facilitates a nucleophilic acyl substitution reaction with the amine, resulting in the formation of a stable amide bond and the release of pentafluorophenol (B44920) as a byproduct. highfine.com This reaction is particularly useful for conjugating peptides to other molecules, including fluorophores, haptens, polymers, and even other peptides. nih.govwikipedia.org

While targeting lysine residues can sometimes lead to heterogeneous products if multiple lysines are present, research has demonstrated that a degree of site-selectivity can be achieved. Studies have shown that fluoro-phenyl esters can preferentially label a single, specific lysine residue in complex proteins like antibodies. researchgate.net This inherent selectivity is attributed to the local microenvironment of the targeted lysine, where neighboring amino acid residues can accelerate the rate of labeling at that specific site. researchgate.net Furthermore, the selectivity of this labeling can be significantly enhanced by carefully controlling the reaction conditions. researchgate.net

Table 1: Conditions for Enhancing Site-Selective Lysine Conjugation with Fluoro-Phenyl Esters
ParameterConditionEffect on SelectivitySource
TemperatureLowering temperature (e.g., to 4°C)Increases the yield of singly labeled product and enhances selectivity for the target lysine. researchgate.net
Reaction MethodFlow ChemistryImproves control over reaction time and stoichiometry, leading to nearly quantitative and highly selective labeling of the target residue. researchgate.net
Protein EngineeringMutagenesis of residues in the surrounding environmentCan be used to further enhance the intrinsic reactivity and accessibility of the target lysine, boosting labeling selectivity. researchgate.net

The stability of PFP esters against spontaneous hydrolysis in aqueous environments is a significant advantage over other reagents, such as N-hydroxysuccinimide (NHS) esters, ensuring greater efficiency in bioconjugation reactions. wikipedia.org This robust nature makes them ideal for attaching a wide array of functional molecules, including radiolabels for imaging applications. nih.gov

Influence of the Perfluorophenyl Moiety and D Phenylalanine Configuration on Peptidic Constructs

Conformational Analysis and Structural Impact of D-Phenylalanine Incorporation

The substitution of a canonical L-amino acid with its D-enantiomer fundamentally alters the stereochemistry of the peptide backbone, leading to distinct conformational preferences and structural outcomes.

The introduction of a D-amino acid into a peptide sequence composed of L-amino acids imposes significant stereochemical constraints that can drastically alter the peptide's secondary structure. Due to the opposite chirality at the α-carbon, D-amino acids have mirror-image Ramachandran plots compared to their L-counterparts, favoring left-handed helical regions and disrupting right-handed α-helices and standard β-sheet structures. frontiersin.orgresearchgate.net This disruption often manifests as a kink or turn in the peptide backbone, effectively breaking the regular secondary structure that would be formed by an all-L-peptide. frontiersin.org The destabilizing effect on α-helices is highly dependent on the steric hindrance of the D-amino acid's side chain. frontiersin.org

The incorporation of a D-amino acid can be strategically employed to induce specific secondary structures, such as β-hairpins, particularly when paired with residues like proline. researchgate.net For instance, a D-Pro-Gly sequence is a potent turn nucleator for creating well-defined hairpin scaffolds. researchgate.net The precise placement of a D-amino acid can lead to a heterochiral peptide with an amphiphilic character, where all hydrophobic side chains are segregated to one side of the peptide backbone, facilitating self-assembly into supramolecular structures. frontiersin.org This demonstrates that the stereochemical constraints of D-amino acids can be harnessed for rational peptide design.

The perfluorophenyl group introduces unique electronic and steric properties that further influence peptide conformation. The high electronegativity of the fluorine atoms creates a strong dipole moment in the C-F bond and across the aromatic ring. nih.govfrontiersin.org These dipoles can engage in electrostatic interactions with other polar groups within the peptide or with solvent molecules, thereby influencing the local and global conformation. frontiersin.org

Perfluoroaromatic groups have been shown to promote increased α-helical character in some peptide sequences. nih.gov This effect is attributed to a combination of factors, including the steric bulk of the perfluorophenyl ring and potential non-covalent interactions such as π-π stacking, which can stabilize helical folds. Furthermore, the electron-withdrawing nature of the fluorine atoms can influence the conformation of adjacent residues. For example, in proline-containing peptides, fluorination at the 4-position of the proline ring can induce a specific ring pucker through a gauche effect, which in turn affects the cis-trans isomerization of the prolyl bond. nih.gov

The table below summarizes the conformational effects of D-amino acid and perfluorophenyl group incorporation.

FeatureConformational ImpactReferences
D-Amino Acid Configuration Disrupts L-amino acid-based secondary structures (e.g., α-helices). Can induce turns and β-hairpin formation. frontiersin.orgresearchgate.net
Creates stereochemical constraints leading to unique backbone geometries. rsc.org
Perfluorophenyl Group Can promote α-helical character through steric and electronic effects. nih.gov
Influences local conformation via dipole-dipole interactions and potential π-π stacking. frontiersin.org

Modulation of Peptidic Properties by Fluorination

Fluorination of amino acid side chains is a well-established strategy for fine-tuning the physicochemical properties of peptides. The perfluorophenyl moiety in Perfluorophenyl N-Fmoc-D-phenylalaninate imparts significant changes to hydrophobicity, solvation, and self-assembly behavior.

The replacement of hydrogen atoms with fluorine atoms in the phenyl ring of phenylalanine dramatically increases its hydrophobicity. nih.gov This "fluorous effect" is a key driver in the altered behavior of fluorinated peptides. While generally the hydrophobicity of a peptide increases with the number of fluorine substituents, the relationship is not always linear. rsc.orgrsc.org The change in hydration free energy upon fluorination is a complex interplay of two main factors: altered side chain-water interactions and a change in the number of backbone-water hydrogen bonds due to conformational adjustments. rsc.orgchemrxiv.org

Fluorinated compounds exhibit what has been described as "polar hydrophobicity," stemming from the strong polarity of the C-F bond. nih.gov This can lead to unexpected solvation characteristics. For instance, while being highly hydrophobic, the perfluorophenyl group can also engage in dipole-dipole interactions with water molecules at the protein surface, which can slow down water motion in the hydration layer. nih.gov

The following table presents data on the change in hydration free energy (ΔGHyd) upon fluorination for different amino acid side chain substitutions, illustrating the complex effect of fluorination on hydrophobicity.

Amino Acid SubstitutionChange in ΔGHyd (kcal mol-1)Hydrophobicity TrendReference
-CH to -CF (1 to 6 substitutions)-1.5 to +2Not directly correlated with the number of fluorine atoms rsc.org

Note: Negative values indicate increased hydrophilicity, while positive values indicate increased hydrophobicity.

The unique properties conferred by fluorination, particularly the increased hydrophobicity and the potential for specific fluorine-fluorine interactions, make it a powerful tool for directing the supramolecular self-assembly of peptides. nih.govrsc.org A higher degree of fluorination in a peptide sequence generally promotes fibrillation and the formation of hydrogels under physiological conditions. rsc.orgrsc.org

The self-assembly process is driven by a combination of non-covalent interactions, including hydrogen bonding, electrostatic interactions, π-π stacking, and hydrophobic forces. rsc.orgnih.gov The introduction of perfluorophenyl groups adds another layer of control, as these moieties can participate in fluorous interactions, further stabilizing the resulting supramolecular structures. Depending on the peptide sequence and the placement of the fluorinated residues, a variety of hierarchical structures can be formed, including nanofibers, ribbons, bundles, and spherical nanoparticles. nih.gov For example, the substitution of alanine with pentafluorophenylalanine in an amphipathic peptide was shown to more rapidly and efficiently drive its β-sheet rich fibrillar assembly. nih.gov

Methodological Advancements and Future Research Trajectories

Development of Novel Activating Groups Derived from Perfluorophenol

The success of PFP esters has spurred further research into activating groups derived from perfluorophenol, aiming to refine and expand their utility in organic synthesis.

Pentafluorophenyl carbonates have emerged as versatile reagents for the one-pot protection of amino groups and activation of carboxylic acid groups in amino acids. nih.gov This dual functionality streamlines the synthesis process significantly. The reaction of an amino acid with a pentafluorophenyl carbonate can simultaneously yield an N-protected carbamate (B1207046) derivative and a C-terminal PFP ester, preparing the building block for peptide coupling in a single step. nih.govresearchgate.net

The efficiency of these one-pot reactions is influenced by the specific pentafluorophenyl carbonate used and the nature of the amino acid. nih.gov Studies have shown that electron-deficient and sterically less demanding carbonates exhibit faster reaction rates. nih.gov The carbamate group itself is a crucial structural motif in many approved drugs, valued for its chemical stability and ability to act as a peptide bond surrogate, which enhances cell membrane permeability. nih.gov

Table 1: Reactivity of Pentafluorophenyl Carbonates in One-Pot Protection and Activation

Pentafluorophenyl Carbonate Type Reactivity Preferred Amino Acid Type Reference
Electron-deficient High Longer aliphatic side chains nih.gov
Sterically unhindered High Less polar amino acids nih.gov
Electron-rich Lower N/A nih.gov
Sterically hindered Lower N/A nih.gov

This table is interactive and summarizes the general reactivity trends observed in studies.

Rational design principles are being applied to synthesize modified PFP derivatives to further optimize peptide synthesis. researchgate.netnih.gov This involves altering the structure of the perfluoroaromatic ring to fine-tune reactivity and selectivity. nih.gov For instance, the synthesis of mixed pentafluorophenyl and ortho-fluorophenyl esters allows for sequential amide bond formation due to their differing reactivities, enabling the construction of complex, multi-component peptides. nih.gov

The goal of such modifications is to create activating groups that offer enhanced reaction rates, improved solubility, and minimized side reactions, tailored for specific challenging synthetic targets. nih.govnih.gov This approach leverages a deep understanding of reaction mechanisms and structure-activity relationships to create superior reagents for modern peptide chemistry. numberanalytics.com

Strategies for Overcoming Contemporary Synthetic Challenges

The use of Fmoc-PFP esters provides effective solutions to several persistent challenges in solid-phase peptide synthesis (SPPS), particularly in the incorporation of complex amino acids and the prevention of unwanted side reactions.

Incorporating sterically hindered residues, such as α,α-disubstituted or N-methylated amino acids, into a peptide chain is a significant challenge in SPPS, often resulting in slow reaction rates and low yields. researchgate.net Fmoc-amino acid pentafluorophenyl esters have proven highly effective for these difficult couplings. researchgate.netpeptide.com The high reactivity of the PFP ester facilitates amide bond formation even between bulky residues where standard coupling reagents may fail. nbinno.com

Similarly, the incorporation of unnatural amino acids (UAAs) is crucial for creating peptides with enhanced therapeutic properties. nih.govmdpi.com The use of pre-activated Fmoc-UAA-OPfp esters ensures efficient and clean incorporation into the growing peptide chain, expanding the chemical diversity accessible through SPPS. nih.gov

Table 2: Coupling Efficiency for Sterically Hindered Amino Acids

Amino Acid Type Activation Method Key Advantages Reference
α,α-disubstituted Fmoc-AA-OPfp High yields, reduced reaction times researchgate.net
N-methylated Fmoc-AA-OPfp Overcomes sluggish reaction rates researchgate.net
Bulky natural AAs (e.g., Ile, Val) Fmoc-AA-OPfp with HOBt Rapid coupling, minimal side products psu.edupeptide.com

This interactive table compares the advantages of using PFP esters for challenging coupling reactions.

Fmoc-based SPPS is prone to several side reactions that can compromise the purity and yield of the final peptide. iris-biotech.denih.gov These include aspartimide formation, diketopiperazine (DKP) formation, and racemization, particularly of sensitive residues like histidine and cysteine. iris-biotech.denih.goviris-biotech.de

The use of pre-formed, crystalline Fmoc-amino acid PFP esters is a key strategy to mitigate these issues. nih.govpsu.edu By avoiding in situ activation, the growing peptide chain is not exposed to potentially harmful coupling reagents and their byproducts. psu.edu This approach offers several advantages:

Reduced Racemization : PFP esters, especially when used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), lead to rapid coupling times which significantly reduces the risk of epimerization. peptide.comnbinno.com

Suppression of DKP Formation : The cyclization of the N-terminal dipeptide to form a diketopiperazine can lead to chain termination. iris-biotech.de Using highly reactive PFP esters promotes the desired intermolecular coupling over the intramolecular cyclization, especially when coupling the third amino acid.

Table 3: Common Side Reactions in Fmoc-SPPS and Mitigation with PFP Esters

Side Reaction Affected Residues Mitigation Strategy using PFP Chemistry References
Aspartimide Formation Asp, Asn Rapid coupling minimizes exposure to basic conditions. iris-biotech.denih.govresearchgate.net
Racemization His, Cys, and others Fast acylation rates with pre-activated PFP esters. nbinno.comnih.gov
Diketopiperazine (DKP) Formation N-terminal dipeptides (esp. with Pro) High reactivity of PFP esters favors chain elongation over cyclization. iris-biotech.de
3-(1-piperidinyl)alanine Formation C-terminal Cys Not directly addressed by PFP esters; requires careful selection of Cys protecting groups. iris-biotech.de
Oxidation Met, Trp Clean coupling chemistry avoids oxidative byproducts from some in situ reagents. iris-biotech.de

This interactive table outlines major side reactions and how PFP-based methods help to minimize them.

Emerging Applications and Interdisciplinary Research Frontiers

The utility of perfluorophenyl esters and related chemistry extends far beyond traditional peptide synthesis, opening up new interdisciplinary research avenues. numberanalytics.comnih.gov The highly versatile nature of perfluoroaromatic compounds allows them to participate in a wide range of transformations under mild conditions. nih.govacs.org

Emerging applications include:

Bioconjugation : PFP esters are effective reagents for attaching molecules like fluorophores or haptens to proteins and other biomolecules. nih.govwikipedia.org They are less susceptible to hydrolysis than other active esters, making them more reliable for reactions in aqueous environments. wikipedia.org

Materials Science : Perfluorophenyl azides (PFPAs) are used as coupling agents for surface functionalization and nanomaterial synthesis. acs.orgresearchgate.net These compounds can be activated by light or heat to covalently link organic and inorganic materials, creating novel surfaces and composites. acs.org

Drug Discovery : The PFP moiety can be incorporated into drug candidates to tune their physicochemical properties, such as lipophilicity and metabolic stability. nih.gov Furthermore, the robust nature of PFP-mediated coupling is essential in the synthesis of complex pharmaceutical compounds and peptidomimetics. nbinno.comnumberanalytics.com

Polymer Chemistry : PFP esters have been used in the synthesis of peptide-appended polymers, creating advanced biomaterials with tailored biological activities and physical properties. nih.gov

The continued exploration of perfluoroaromatic reagents promises to yield new tools and methodologies with broad impacts across chemistry, biology, and materials science. nih.govnumberanalytics.com

Advancements in Combinatorial Chemistry and Peptide Library Synthesis

Perfluorophenyl N-Fmoc-D-phenylalaninate serves as a important building block in the realm of combinatorial chemistry and the synthesis of peptide libraries. The use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), a technique central to creating large, diverse peptide libraries. The perfluorophenyl (PFP) ester, on the other hand, is a highly reactive leaving group, facilitating efficient amide bond formation under mild conditions. This high reactivity is particularly advantageous in the context of combinatorial synthesis where high coupling efficiencies are necessary to ensure the successful construction of each unique peptide sequence within the library.

The "split-and-pool" synthesis strategy, a common method in combinatorial library generation, benefits from the reliable and rapid coupling kinetics afforded by PFP esters. In this approach, a solid support resin is divided into multiple portions, each is coupled with a different amino acid derivative like this compound. Subsequently, all the resin portions are pooled, mixed, and then split again for the next coupling cycle. This process allows for the exponential generation of a vast number of distinct peptide sequences. The efficiency of each coupling step is critical to the success of this method, and the high reactivity of the PFP ester helps to drive the reactions to completion, minimizing the occurrence of deletion sequences in the final library.

Future advancements in this area may focus on the development of novel solid supports and linker technologies that are optimally compatible with highly reactive building blocks like this compound. Furthermore, the integration of automated synthesis platforms with real-time monitoring of coupling efficiency could further enhance the quality and diversity of peptide libraries generated using this and similar activated amino acid derivatives.

Integration into Bioorthogonal Chemical Reactions

While this compound is not a direct participant in what are classically defined as bioorthogonal reactions (e.g., click chemistry, Staudinger ligation), its role as a precursor in peptide synthesis is integral to the creation of peptides that can be used in such applications. Bioorthogonal chemistry involves reactions that can occur in a biological environment without interfering with native biochemical processes. Peptides synthesized using this compound can be designed to incorporate non-natural amino acids bearing bioorthogonal functional groups, such as azides, alkynes, or strained alkenes.

The robust and efficient peptide bond formation enabled by the PFP ester ensures the successful incorporation of these specially functionalized amino acids into a peptide sequence. Once synthesized, these peptides can be introduced into a biological system and subsequently undergo a bioorthogonal reaction with a probe molecule for applications in imaging, tracking, or targeted drug delivery. For example, a peptide containing an azide-functionalized amino acid can be selectively labeled with a fluorescent probe bearing a cyclooctyne (B158145) group via strain-promoted azide-alkyne cycloaddition (SPAAC).

Future research may explore the development of novel Fmoc-protected amino acid derivatives with integrated bioorthogonal handles, potentially streamlining the synthesis of probes for biological applications. Additionally, the kinetics of peptide bond formation with these modified amino acids using activators like PFP esters will be an important area of study to optimize synthesis protocols.

Potential Contributions to Materials Science and Biomedical Engineering

The unique properties of fluorinated compounds suggest that this compound could be a valuable component in the design of novel biomaterials. The incorporation of fluorinated amino acids into peptides can significantly influence their self-assembly properties, leading to the formation of hydrogels, nanofibers, and other supramolecular structures. These materials have a wide range of potential applications in biomedical engineering, including tissue engineering scaffolds, drug delivery vehicles, and biosensors.

The self-assembly of Fmoc-amino acids is driven by a combination of hydrogen bonding between the peptide backbones and π-π stacking of the aromatic Fmoc groups. The presence of the highly fluorinated phenyl ring in peptides derived from this compound can introduce additional non-covalent interactions, such as fluorous interactions, which can further direct and stabilize the self-assembled structures. Research on the self-assembly of similar molecules, such as N-Fmoc-L-pentafluorophenylalanine, has demonstrated the formation of stable hydrogels, highlighting the potential of this class of compounds in materials science. researchgate.net

Future directions in this field could involve the systematic investigation of how the position and number of fluorine atoms on the phenyl ring influence the morphology and mechanical properties of the resulting self-assembled materials. Furthermore, the development of "smart" biomaterials that respond to external stimuli could be achieved by incorporating peptides containing this and other fluorinated amino acids.

Advanced Computational and Spectroscopic Approaches in Mechanistic and Structural Studies

Kinetic Modeling and Precise Rate Constant Determination

The perfluorophenyl ester is known to be a highly activated ester, leading to rapid aminolysis. Kinetic studies would likely involve monitoring the disappearance of the starting materials or the appearance of the product over time using techniques such as UV-Vis spectroscopy or HPLC. The data obtained could then be fitted to appropriate rate laws to determine the rate constants for the reaction.

Future research in this area would benefit from detailed kinetic studies of the coupling of this compound with various amino acids under different reaction conditions. This would allow for the development of predictive models for peptide synthesis, enabling the in silico optimization of coupling strategies to maximize yield and minimize side reactions.

Application of Molecular Dynamics Simulations for Structural Elucidation

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the conformational dynamics and self-assembly of peptides. nih.gov In the context of peptides containing the D-phenylalanine derivative from this compound, MD simulations can provide atomic-level insights into how this non-natural amino acid influences peptide structure and interactions.

For instance, MD simulations could be employed to study the conformational preferences of peptides containing this residue, which can have significant implications for their biological activity and material properties. Furthermore, simulations can be used to model the self-assembly process of these peptides, elucidating the key intermolecular interactions that drive the formation of larger structures. This understanding is critical for the rational design of novel biomaterials with desired properties. nih.gov

Future applications of MD simulations in this area could involve the use of advanced sampling techniques to explore the conformational landscape of larger and more complex peptide systems. Additionally, combining MD simulations with experimental data from techniques such as NMR spectroscopy and X-ray crystallography can provide a more complete picture of the structure and dynamics of these molecules.

Q & A

Q. Q. How does the perfluorophenyl group enhance 19^{19}F NMR tracking in peptide conformational studies?

  • Methodology :
  • Labeling : Incorporate this compound into peptides. The 19^{19}F signal provides a sensitive probe for monitoring folding/unfolding via chemical shift perturbations.
  • Dynamic Studies : Track real-time conformational changes under varying pH/temperature conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.